7-ethylisoquinolin-1-amine
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Overview
Description
7-Ethylisoquinolin-1-amine is a heterocyclic aromatic amine derived from isoquinoline Isoquinoline is a nitrogen-containing compound that is structurally related to quinoline, with a benzene ring fused to a pyridine ring The addition of an ethyl group at the 7th position and an amine group at the 1st position of the isoquinoline ring gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethylisoquinolin-1-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form isoquinoline derivatives .
This method is efficient for producing tetrahydroisoquinoline derivatives, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydrogenation and cyclization reactions required to produce isoquinoline derivatives. Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Ethylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Ethylisoquinolin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-ethylisoquinolin-1-amine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. For example, isoquinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to antimicrobial effects . Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 7-ethylisoquinolin-1-amine, lacking the ethyl and amine groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an amine group, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
1555038-41-9 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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